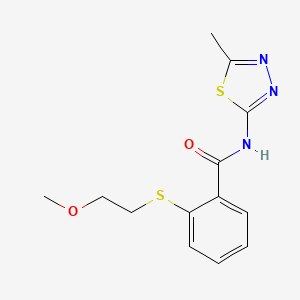![molecular formula C24H22N4O B1224826 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(2-METHOXYPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE](/img/structure/B1224826.png)
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(2-METHOXYPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
WAY-321341 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. Detailed reaction mechanisms and products are typically studied in a research setting.
Scientific Research Applications
WAY-321341 is widely used in scientific research due to its role as a Spleen Tyrosine Kinase inhibitor . Some of its applications include:
Chemistry: Used to study the inhibition of Spleen Tyrosine Kinase and its effects on various chemical pathways.
Biology: Employed in research to understand the role of Spleen Tyrosine Kinase in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where Spleen Tyrosine Kinase plays a critical role, such as autoimmune disorders and cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Spleen Tyrosine Kinase.
Mechanism of Action
WAY-321341 exerts its effects by inhibiting the activity of Spleen Tyrosine Kinase . This kinase is involved in various cellular processes, including signal transduction pathways that regulate immune responses. By inhibiting Spleen Tyrosine Kinase, WAY-321341 can modulate these pathways, leading to potential therapeutic effects in conditions where Spleen Tyrosine Kinase is implicated .
Comparison with Similar Compounds
WAY-321341 is unique in its specific inhibition of Spleen Tyrosine Kinase. Similar compounds include other Spleen Tyrosine Kinase inhibitors such as:
R406: Another Spleen Tyrosine Kinase inhibitor used in research.
Fostamatinib: A prodrug that is metabolized into R406 and used in the treatment of certain autoimmune diseases.
Piceatannol: A natural compound that also inhibits Spleen Tyrosine Kinase.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and therapeutic applications.
Properties
Molecular Formula |
C24H22N4O |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)-3-(2-methoxyphenyl)propan-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C24H22N4O/c1-29-22-13-7-2-8-16(22)14-17(24-27-20-11-5-6-12-21(20)28-24)15-23-25-18-9-3-4-10-19(18)26-23/h2-13,17H,14-15H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
FQFJIJMMCVBRBL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
COC1=CC=CC=C1CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |
Synonyms |
1-(2,3-dibenzimidazol-2-ylpropyl)-2-methoxybenzene DBMB dibenzimidazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-methylphenyl)-2-thiazolyl]-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide](/img/structure/B1224746.png)
![N-tert-butyl-2-[[4-(4-fluorophenyl)-2-thiazolyl]thio]acetamide](/img/structure/B1224748.png)


![N-(furan-2-ylmethylcarbamoyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B1224751.png)


![N,4-Dimethyl-N-{2-Oxo-2-[4-(Pyridin-2-Yl)piperazin-1-Yl]ethyl}benzene-1-Sulfonamide](/img/structure/B1224758.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B1224759.png)
![5-bromo-N-[2-(4-fluorophenyl)-2-(4-morpholinyl)ethyl]-2-furancarboxamide](/img/structure/B1224761.png)
![7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione](/img/structure/B1224762.png)

